1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Overview
Description
“1-(4-Bromophenyl)cyclopropane-1-carbohydrazide” is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis of Oxepines and Pyranosides
Research demonstrates the conversion of cyclopropane-fused carbohydrates into oxepines, which are significant for accessing septanoside family members, mimicking carbohydrates. For instance, silver(I)-promoted thermal ring expansion of d-glucal-derived gem-dihalocyclopropanated sugars leads to 2-bromooxepines. Conversely, under basic conditions, cyclopropane ring cleavage results in 2-C-branched pyranosides, indicating the versatility of cyclopropane-containing compounds in synthesizing carbohydrate mimetics and complex cyclic structures (Hewitt & Harvey, 2010).
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been studied for their inhibitory effects on the carbonic anhydrase enzyme. This research showcases the potential biomedical applications of these compounds, which exhibited excellent inhibitory effects in the low nanomolar range against various human carbonic anhydrase isoenzymes, indicating their utility in designing enzyme inhibitors (Boztaş et al., 2015).
Cyclopropanation of Unsaturated Sugars
The cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst yields ester-substituted 1,2-C-methylene carbohydrates. This reaction highlights the synthetic utility of cyclopropane derivatives in accessing a wide range of glycosylated products, which are valuable in medicinal chemistry and natural product synthesis (Hoberg & Claffey, 1996).
Ring-Opening Reactions
Donor–acceptor cyclopropanes with geminal carboxylic esters react with chalcogenyl halides, demonstrating the ring-opening versatility of cyclopropane derivatives. These reactions afford products with functional groups positioned for further synthetic elaboration, showcasing the cyclopropane unit's role in complex molecule construction (Wallbaum et al., 2016).
Enantioselective Reactions
Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has been identified as an effective chiral catalyst for enantioselective reactions involving aryl- and styryldiazoacetates. This compound's application in cyclopropanation and tandem cyclopropanation/Cope rearrangements highlights the cyclopropane moiety's importance in asymmetric synthesis and the development of chiral compounds (Qin et al., 2011).
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDEECWYKWYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655771 | |
Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098360-87-2 | |
Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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